Ranolazine Bis(N-Oxide) is a derivative of the anti-anginal agent ranolazine, which is primarily used in the management of chronic angina pectoris. The compound is characterized by the introduction of N-oxide functional groups, which can significantly alter its pharmacological properties and metabolic pathways. This compound is recognized for its potential implications in both therapeutic and research contexts.
Ranolazine Bis(N-Oxide) can be synthesized through various chemical processes, with hydrogen peroxide being a common oxidizing agent used in its production. The compound's chemical identity is denoted by the CAS number 1246816-00-1, which facilitates its identification in scientific literature and commercial databases .
Ranolazine Bis(N-Oxide) falls under the category of pharmaceutical compounds, specifically as an N-oxide derivative. Its classification is significant in pharmacology as it may exhibit distinct biological activities compared to its parent compound, ranolazine.
The synthesis of Ranolazine Bis(N-Oxide) typically involves oxidation reactions. One prevalent method includes:
The molecular structure of Ranolazine Bis(N-Oxide) features two N-oxide groups attached to the nitrogen atoms of the ranolazine backbone. This modification alters electronic properties and potentially enhances solubility and bioavailability.
Ranolazine Bis(N-Oxide) can participate in various chemical reactions typical for N-oxides:
The stability of Ranolazine Bis(N-Oxide) under different conditions (e.g., pH, temperature) can influence its reactivity and potential applications in medicinal chemistry.
Ranolazine acts primarily by inhibiting late sodium currents in cardiac myocytes, which helps reduce calcium overload and improve myocardial oxygen consumption without significantly affecting heart rate or blood pressure. The introduction of N-oxide groups may modulate this mechanism by altering the drug's interaction with ion channels or receptors.
Ranolazine Bis(N-Oxide) holds potential for various scientific uses:
Ranolazine Bis(N-Oxide) is systematically named as 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1,4-dioxide. This nomenclature precisely defines its molecular architecture: a piperazine core with both nitrogen atoms oxidized (1,4-dioxide), linked to a 2,6-dimethylphenylacetamide group and a 2-methoxyphenoxypropyl side chain with a hydroxyl group [2] [7]. Its empirical formula is C₂₄H₃₃N₃O₆, with a molecular weight of 459.54 g/mol, confirmed across multiple analytical reports [3] [6] [9]. Key identifiers include:
O=C(NC1=C(C)C=CC=C1C)C[N+]2([O-])CC[N+](CC(O)COC3=CC=CC=C3OC)([O-])CC2
[2] Table 1: Molecular Identity of Ranolazine Bis(N-Oxide)
Property | Value |
---|---|
IUPAC Name | 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1,4-dioxide |
Molecular Formula | C₂₄H₃₃N₃O₆ |
Molecular Weight | 459.54 g/mol |
CAS Number | 1246816-00-1 |
Synonyms | Ranolazine N,N-Dioxide; Ranolazine Impurity 14 |
Ranolazine Bis(N-Oxide) exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, but limited solubility in water [9]. This property aligns with its role as a reference standard in HPLC-based analytical methods. While explicit melting point data is absent in the sourced literature, its storage conditions (2–8°C under inert atmosphere) indicate sensitivity to moisture and temperature [8] [9]. The compound is hygroscopic, necessitating desiccated storage to prevent degradation [9]. Stability studies referenced in regulatory documentation highlight its robustness under controlled conditions, crucial for its use in pharmaceutical quality control [2] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Fourier-Transform Infrared (FTIR) Spectroscopy:Key absorptions:
Mass Spectrometry:
Ranolazine Bis(N-Oxide) is a biotransformation product of the anti-anginal drug Ranolazine (C₂₄H₃₃N₃O₄, MW 427.54 g/mol) [5]. Key structural and functional differences:
Table 2: Comparative Analysis of Ranolazine and Its Bis(N-Oxide) Metabolite
Property | Ranolazine | Ranolazine Bis(N-Oxide) | Biological Significance |
---|---|---|---|
Molecular Formula | C₂₄H₃₃N₃O₄ | C₂₄H₃₃N₃O₆ | Addition of two oxygen atoms |
Molecular Weight | 427.54 g/mol | 459.54 g/mol | +32 g/mol (due to oxidation) |
Key Functional Groups | Unoxidized piperazine, amide | Piperazine 1,4-dioxide, amide | Enhanced polarity; altered metabolism |
LogP (estimated) | ~2.1 [5] | ~2.9 [9] | Reduced membrane permeability |
The oxidation of Ranolazine’s piperazine ring to form the bis(N-oxide) metabolite increases polarity, reducing its ability to cross cell membranes compared to the parent drug. This metabolite is one of over 100 identified in urine and plasma but holds specific interest due to its potential anti-arrhythmic effects [4] [7]. Unlike phase I metabolites (e.g., O-desmethyl Ranolazine), the bis(N-oxide) retains the core pharmacophore but exhibits distinct electrochemical properties [8].
Structural Implications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: